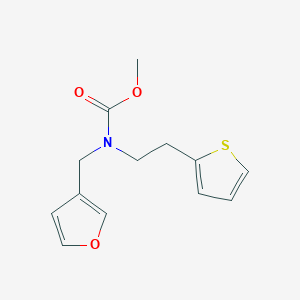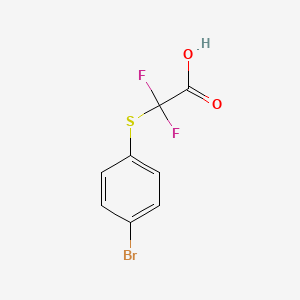
4-Bromophenylthiodifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromophenylthiodifluoroacetic acid is a useful research compound. Its molecular formula is C8H5BrF2O2S and its molecular weight is 283.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
4-Bromophenylthiodifluoroacetic acid and its derivatives have applications in analytical chemistry. For instance, 2-Bromoacetyl-6-methoxynaphthalene, a related compound, has been used as a fluorogenic labelling reagent for high-performance liquid chromatography (HPLC) analyses of various acids in pharmaceutical formulations (Gatti et al., 1996). This method is suitable for sensitive and selective analysis of commercial drug formulations.
Water Treatment and Environmental Studies
Studies have also been conducted on the formation of haloacetic acids, including bromoacetic acid derivatives, during water treatment processes. One such study investigated the effect of bromide ion on the distribution of haloacetic acid species resulting from chlorination and chloramination of waters containing aquatic humic substances (Cowman & Singer, 1996).
Organic Synthesis and Drug Discovery
In the field of organic synthesis, 4-bromoacetophenone, which is structurally similar to this compound, has been used as a starting material for synthesizing potential analogs of CPY17 inhibitors of prostate cancer (Gu et al., 2017). This illustrates the compound's relevance in drug discovery and pharmaceutical research.
Ecotoxicology
Research has been conducted on the ecotoxicology of bromoacetic acid, focusing on its effects on estuarine phytoplankton, which is crucial for understanding its environmental impact (Gordon, Richardson, & Pinckney, 2015).
Antifungal Research
Compounds structurally related to this compound have been evaluated for antifungal activity. For example, novel 1,2,4-triazolylmercaptoacetylthiosemicarbazides, which include 4-bromophenyl derivatives, showed activity against various fungal species (Terzioğlu Klip et al., 2010).
Photomedicine
4'-Bromoacetophenone derivatives, related to this compound, have been explored as photoinducible DNA cleaving agents, which have potential applications in photomedicine and biochemistry (Wender & Jeon, 1999).
Novel Compound Synthesis
Research includes the synthesis of novel heterocyclic compounds, such as aroylacrylic acids, pyridazinones, and furanones derivatives, starting from compounds like 4-(4-bromophenyl)-4-oxobut-2-enoic acid. These studies highlight the role of such bromophenyl derivatives in synthesizing potential antibacterial agents (El-Hashash et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that 4-Bromophenylthiodifluoroacetic acid may interact with organoboron reagents or palladium complexes .
Mode of Action
It is known that in suzuki–miyaura coupling reactions, the reaction occurs between an organoboron compound and a halide compound in the presence of a palladium catalyst . It is possible that this compound, due to its halide component, could participate in such reactions.
Biochemical Pathways
It is known that the suzuki–miyaura coupling reaction, in which similar compounds are involved, is a key process in the synthesis of various organic compounds . Therefore, it is plausible that this compound could influence these synthetic pathways.
Pharmacokinetics
It is known that the pharmacokinetics of a drug can depend on various factors such as renal function, genetic makeup, sex, and age .
Result of Action
Given its potential role in suzuki–miyaura coupling reactions , it may contribute to the formation of carbon-carbon bonds, which are fundamental in the structure of many organic compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)sulfanyl-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2S/c9-5-1-3-6(4-2-5)14-8(10,11)7(12)13/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNCWIMVUCKDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(C(=O)O)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1515653-78-7 |
Source


|
| Record name | 2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
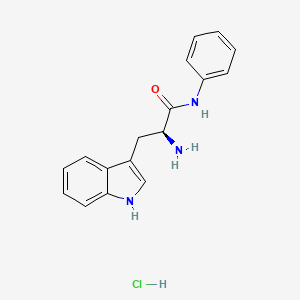
![1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride](/img/structure/B2510627.png)
![3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2510628.png)

![N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2510631.png)

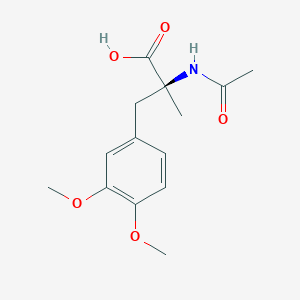

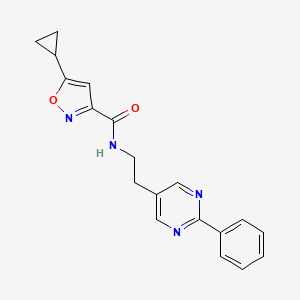
![tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B2510642.png)
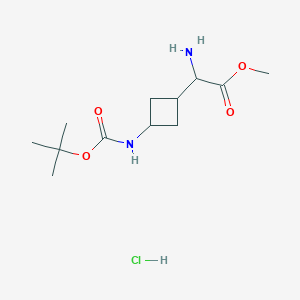

![1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2510647.png)
